AMG 511

PI3K signaling pan-inhibitor kinase profiling

Choose AMG 511 for its uniquely balanced, sub-nanomolar potency across all class I PI3K isoforms, unlike biased alternatives. This ensures complete pathway blockade in your glioblastoma or PTEN-loss models. With 60% oral bioavailability and high kinome selectivity, it minimizes confounding variables for definitive PK/PD and target validation studies.

Molecular Formula C22H28FN9O3S
Molecular Weight 517.6 g/mol
Cat. No. B605409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAMG 511
SynonymsAMG-511;  AMG 511;  AMG511.
Molecular FormulaC22H28FN9O3S
Molecular Weight517.6 g/mol
Structural Identifiers
SMILESCC1=NC(=NC(=N1)N)C2=C(N=CC(=C2)C(C)N3CCN(CC3)S(=O)(=O)C)NC4=CC(=C(N=C4)OC)F
InChIInChI=1S/C22H28FN9O3S/c1-13(31-5-7-32(8-6-31)36(4,33)34)15-9-17(20-27-14(2)28-22(24)30-20)19(25-11-15)29-16-10-18(23)21(35-3)26-12-16/h9-13H,5-8H2,1-4H3,(H,25,29)(H2,24,27,28,30)/t13-/m1/s1
InChIKeyKUGIFHQBIIHRIZ-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AMG 511: A Potent and Selective Pan-Class I PI3K Inhibitor for Preclinical Cancer Research


AMG 511 (CAS 1253573-53-3) is an orally bioavailable, highly potent pan-class I phosphoinositide 3-kinase (PI3K) inhibitor developed by Amgen as a clinical candidate for oncology applications [1]. The compound belongs to the pyridyltriazine chemical series and was optimized from earlier lead compounds through iterative medicinal chemistry efforts to achieve a superior pharmacokinetic profile [2]. AMG 511 demonstrates balanced high-affinity inhibition across all four class I PI3K isoforms (α, β, δ, and γ) with Ki values of 4 nM, 6 nM, 2 nM, and 1 nM, respectively, while maintaining an excellent selectivity margin against the broader kinome and closely related PIKK family members .

Why AMG 511 Cannot Be Replaced by Other Pan-PI3K Inhibitors in Preclinical Studies


Although multiple pan-class I PI3K inhibitors are commercially available for research use, they exhibit substantial heterogeneity in isoform inhibition balance, off-target kinase selectivity, and pharmacokinetic behavior. For instance, buparlisib (BKM120) demonstrates weaker potency against PI3Kβ (IC50 = 166 nM) and PI3Kγ (IC50 = 262 nM) compared to PI3Kα [1], creating a skewed inhibition profile that may confound interpretation of pathway dependence. Pictilisib (GDC-0941) shows a marked 25-fold selectivity preference for PI3Kα/δ over PI3Kγ (IC50 = 75 nM) [2], limiting its utility as a true pan-inhibitor for interrogating all class I isoforms simultaneously. In contrast, AMG 511 exhibits balanced sub-nanomolar to low-nanomolar potency across all four isoforms (Ki 1-6 nM) and was specifically optimized from an earlier lead compound (compound 1) to overcome poor pharmacokinetic properties, resulting in a clinical candidate with substantially improved oral bioavailability and low clearance [3]. Substituting AMG 511 with a non-equivalent pan-PI3K inhibitor risks introducing experimental variables including isoform selectivity bias, differential off-target activity profiles, and altered exposure-response relationships.

AMG 511 Quantitative Differentiation Evidence Against Closest PI3K Inhibitor Comparators


Balanced Sub-Nanomolar Ki Profile Across All Four Class I PI3K Isoforms

AMG 511 exhibits a uniquely balanced high-affinity inhibition profile across all four class I PI3K isoforms, with Ki values of 4 nM (PI3Kα), 6 nM (PI3Kβ), 2 nM (PI3Kδ), and 1 nM (PI3Kγ) [1]. This balanced sub-nanomolar to low-nanomolar profile across α, β, δ, and γ isoforms differentiates AMG 511 from comparator pan-PI3K inhibitors that display significant isoform preference or weaker potency. For example, buparlisib (BKM120) demonstrates 32-fold higher IC50 against PI3Kγ (262 nM) compared to AMG 511's Ki against the same isoform (1 nM), and pictilisib (GDC-0941) shows a 75 nM IC50 for PI3Kγ, representing a 25-fold selectivity preference for α/δ over γ .

PI3K signaling pan-inhibitor kinase profiling

Kinome-Wide Selectivity Demonstrated Against 372 Protein Kinases

AMG 511 was profiled in an in vitro binding assay against a panel of 372 human protein kinases at 1 µM concentration and was inactive against the majority, demonstrating high selectivity for class I PI3Ks . In parallel assessments, AMG 511 showed no significant inhibition of closely related phosphoinositide 3-kinase related kinase (PIKK) family members, including mTOR (IC50 > 1 µM), hVPS34 (IC50 > 1 µM), PI4Kα (IC50 > 1 µM), and DNA-PK (IC50 > 1 µM) [1]. This broad selectivity profile contrasts with certain comparator pan-PI3K inhibitors that exhibit dual PI3K/mTOR activity or significant off-target kinase engagement at similar concentrations.

kinase selectivity off-target profiling chemical probe

Superior Rat Pharmacokinetic Profile Compared to Lead Compound and Class Benchmarks

AMG 511 was specifically optimized from an earlier lead compound (compound 1) to achieve a superior pharmacokinetic profile that warranted clinical candidate selection [1]. In male Sprague-Dawley rats administered a single 1 mg/kg oral dose, AMG 511 demonstrated low clearance of 0.4 L/h/kg (approximately 12% of liver blood flow), good oral bioavailability of 60%, and commensurate high oral exposure with an AUC of 5.0 µM·h . These parameters represent substantial improvement over the lead compound and compare favorably to published rat PK data for other pan-PI3K inhibitors at the candidate selection stage.

pharmacokinetics oral bioavailability drug metabolism

Quantitative Tumor Pharmacodynamic Response and Dose-Dependent Xenograft Efficacy

In U87 MG glioblastoma (PTEN null) xenograft-bearing mice, AMG 511 produced dose-dependent inhibition of AKT phosphorylation (pAKT), the proximal pharmacodynamic biomarker of PI3K pathway inhibition [1]. Following a single oral dose, AMG 511 at 0.3, 1, and 3 mg/kg inhibited tumor pAKT by 39%, 81%, and 92%, respectively, relative to vehicle control, with an estimated plasma EC50 of 59 ng/mL for pAKT inhibition [2]. Corresponding dose-dependent tumor growth inhibition was observed with daily oral dosing (3-30 mg/kg) over 12 days in the U87 MG model, with significant tumor growth inhibition relative to vehicle control (p<0.03) across multiple PI3K pathway-mutant xenograft models including HCT-116 (PI3Kα/KRAS mutant) and BT474 (PI3Kα mutant, HER2 amplified) .

xenograft model pharmacodynamics glioblastoma

Cellular Potency in PI3K Pathway-Mutant Glioblastoma Cells and Reversible Antiproliferative Activity

In U87 MG glioblastoma cells (PTEN-deficient), AMG 511 inhibited AKT phosphorylation at Ser473 with an IC50 of 4 nM, leading to downstream suppression of PRAS40 phosphorylation (IC50 = 23 nM), p70S6K (IC50 = 30 nM), and S6 ribosomal protein phosphorylation (IC50 = 70 nM) [1]. AMG 511 induced a pronounced G1 cell cycle arrest with a concurrent reduction in BrdU-positive cells detectable within 8 hours of treatment, and this antiproliferative effect was fully reversible within 18 hours following compound washout, confirming mechanism-specific activity rather than non-specific cytotoxicity [2]. In contrast to dual PI3K/mTOR inhibitors that often produce irreversible cellular effects, the reversible nature of AMG 511's antiproliferative activity aligns with its clean selectivity profile (mTOR IC50 > 1 µM).

cell cycle arrest glioblastoma antiproliferative

Clinical Candidate Selection Based on Optimized Pyridyltriazine Scaffold Versus Earlier Lead Series

AMG 511 (designated compound 31 in the optimization series) was selected for clinical evaluation following systematic optimization of the pyridyltriazine scaffold starting from compound 1 [1]. The optimization program specifically addressed deficiencies in the earlier lead compound's pharmacokinetic properties while maintaining or improving potency against class I PI3K isoforms. This scaffold refinement process distinguishes AMG 511 from other pan-PI3K inhibitors derived from different chemical series (e.g., the morpholino pyrimidine scaffold of buparlisib or the thienopyrimidine scaffold of pictilisib), which carry distinct structure-activity relationship (SAR) constraints and selectivity profiles [2].

medicinal chemistry lead optimization clinical candidate

AMG 511 Optimal Research Application Scenarios Based on Quantified Differentiation Evidence


Preclinical Target Validation in PTEN-Deficient or PIK3CA-Mutant Glioblastoma Models

Based on the quantified pharmacodynamic data showing 92% tumor pAKT suppression at 3 mg/kg and significant tumor growth inhibition in U87 MG xenografts (p<0.03) [1], AMG 511 is optimally suited for target validation studies in glioblastoma and other CNS tumor models harboring PTEN loss or PIK3CA mutations. The established EC50 of 59 ng/mL for pAKT inhibition enables precise PK/PD correlation studies, and the compound's balanced pan-isoform activity ensures complete pathway blockade regardless of which class I PI3K isoform drives tumorigenesis in a given model [2].

Kinase Selectivity Profiling and Off-Target Activity Control Experiments

The documented inactivity against 372 protein kinases at 1 µM and >1 µM IC50 against mTOR, hVPS34, and PI4Kα [1] makes AMG 511 an ideal control compound for experiments requiring clean PI3K pathway inhibition without confounding off-target kinase effects. This selectivity profile is particularly valuable in phenotypic screening campaigns where observed cellular effects must be confidently attributed to class I PI3K inhibition rather than collateral kinase engagement, and in studies designed to distinguish PI3K-specific phenotypes from those arising from dual PI3K/mTOR inhibition [2].

Oral Dosing Regimen Development and Pharmacokinetic Bridging Studies

With characterized rat PK parameters including 60% oral bioavailability, low clearance (0.4 L/h/kg), and high oral exposure (AUC = 5.0 µM·h at 1 mg/kg) [1], AMG 511 is well-suited for oral dosing regimen optimization studies in rodent models. The favorable PK properties eliminate the need for specialized solubilization vehicles or intraperitoneal administration commonly required for less bioavailable pan-PI3K inhibitors, reducing formulation-related variability and enabling consistent exposure across treatment groups [2].

Reversible Pathway Inhibition and Temporal Washout Studies

The demonstrated reversibility of AMG 511's antiproliferative effects within 18 hours of washout in U87 MG cells, combined with defined IC50 values for pathway nodes from pAKT (4 nM) through S6 phosphorylation (70 nM) [1], enables precise temporal studies of PI3K pathway recovery dynamics. This reversible profile supports experimental designs requiring controlled on/off pathway modulation, including pulse-chase labeling studies, synchronization of cell populations for cell cycle analysis, and assessment of adaptive feedback signaling upon pathway reactivation [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for AMG 511

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.